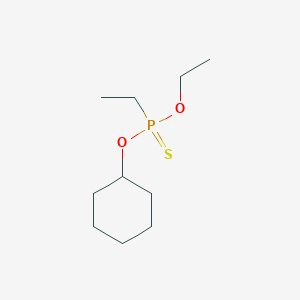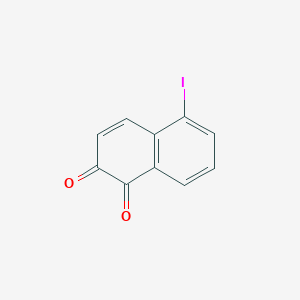
5-Iodonaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodonaphthalene-1,2-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthalene, where iodine is substituted at the 5th position and two ketone groups are present at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodonaphthalene-1,2-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in moderate to high yields (33-70%) under mild conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Iodonaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of naphthalene.
Reduction: The major products are alcohol derivatives of naphthalene.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
5-Iodonaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to label proteins and study their interactions within biological membranes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-iodonaphthalene-1,2-dione involves its ability to undergo photolysis to form reactive intermediates. Upon exposure to light at specific wavelengths (e.g., 314 nm), the compound is converted into a reactive nitrene, which can covalently attach to lipid-embedded domains of proteins and membrane phospholipids . This property makes it useful for selective labeling of proteins in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Iodonaphthalene: Similar in structure but lacks the ketone groups.
1,4-Naphthoquinone: A precursor in the synthesis of 5-iodonaphthalene-1,2-dione.
5-Iodonaphthalene-1-azide: Used for selective labeling of proteins in biological systems.
Uniqueness
This compound is unique due to its combination of iodine and ketone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to form reactive intermediates upon photolysis sets it apart from other similar compounds.
Properties
CAS No. |
62784-51-4 |
|---|---|
Molecular Formula |
C10H5IO2 |
Molecular Weight |
284.05 g/mol |
IUPAC Name |
5-iodonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H |
InChI Key |
XMDXQYMRWBYXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


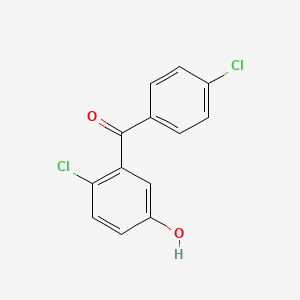
![Piperidine, 1-[(2-phenyl-3-thienyl)methyl]-](/img/structure/B14518535.png)
![1-Bromo-4-[2-(4-pentylphenyl)ethenyl]benzene](/img/structure/B14518540.png)
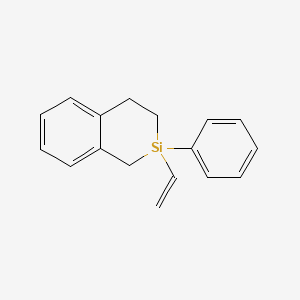
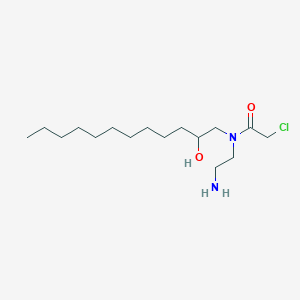
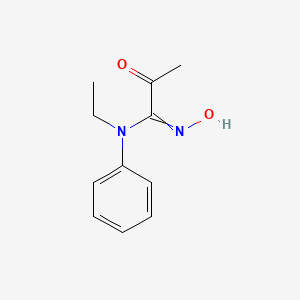
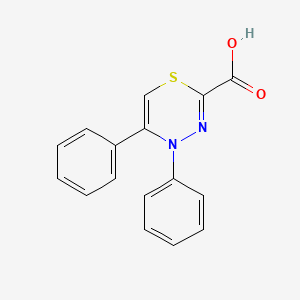
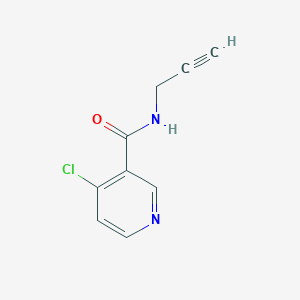
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)
![5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14518603.png)
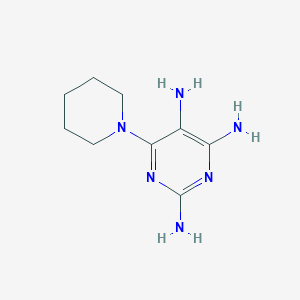
![7-Methyl-2-thia-7-azatricyclo[4.3.1.03,8]decane;hydrochloride](/img/structure/B14518611.png)
